molecular formula C4H8ClIN4 B13465294 3-Azido-3-(iodomethyl)azetidine hydrochloride

3-Azido-3-(iodomethyl)azetidine hydrochloride

Cat. No.: B13465294
M. Wt: 274.49 g/mol
InChI Key: LDOXWCJUXNFYIM-UHFFFAOYSA-N
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Description

3-Azido-3-(iodomethyl)azetidine hydrochloride is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, making them highly reactive and valuable in various chemical transformations

Preparation Methods

The synthesis of 3-Azido-3-(iodomethyl)azetidine hydrochloride typically involves the reaction of azetidine derivatives with azide and iodine reagents. One common method includes the nucleophilic substitution of a halogenated azetidine with sodium azide, followed by iodination . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 3-Azido-3-(iodomethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in various biochemical assays and drug development processes. The iodomethyl group can also undergo substitution reactions, leading to the formation of new bioactive compounds .

Properties

Molecular Formula

C4H8ClIN4

Molecular Weight

274.49 g/mol

IUPAC Name

3-azido-3-(iodomethyl)azetidine;hydrochloride

InChI

InChI=1S/C4H7IN4.ClH/c5-1-4(8-9-6)2-7-3-4;/h7H,1-3H2;1H

InChI Key

LDOXWCJUXNFYIM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CI)N=[N+]=[N-].Cl

Origin of Product

United States

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